Cleroindicin C

CAS No.: 189264-44-6

Cat. No.: VC7875559

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189264-44-6 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

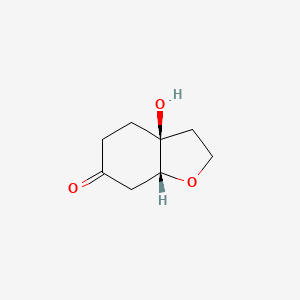

| IUPAC Name | (3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |

| Standard InChI | InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 |

| Standard InChI Key | ZCBQZDMJIVJQLX-SFYZADRCSA-N |

| Isomeric SMILES | C1C[C@@]2(CCO[C@@H]2CC1=O)O |

| SMILES | C1CC2(CCOC2CC1=O)O |

| Canonical SMILES | C1CC2(CCOC2CC1=O)O |

Introduction

Chemical Identity and Structural Characteristics

Cleroindicin C (C₁₅H₁₈O₆) is a secondary metabolite characterized by a fused bicyclic framework comprising a benzofuranone moiety substituted with hydroxyl and methoxy groups. Its absolute configuration was resolved through enantioselective synthesis, revealing a 3aα-hydroxy group and a trans-decalin system that confers axial chirality . Key structural features include:

-

Benzofuranone core: A 3,3a,7,7aα-tetrahydro-2H-benzofuran-6-one scaffold.

-

Functional groups: Hydroxyl groups at C-3a and C-4, and a methoxy group at C-8.

-

Stereochemistry: The 3aα-hydroxy and 7aβ-hydrogen configurations are critical for its biological activity .

Comparative analysis with cleroindicins B, D, and F highlights distinct substitution patterns influencing solubility and reactivity. For instance, cleroindicin B lacks the C-8 methoxy group, while cleroindicin F exhibits a racemic mixture in its natural state .

Enantioselective Synthesis and Synthetic Strategies

The total synthesis of Cleroindicin C was first achieved via a diastereoselective dearomatization strategy using 2,4-dihydroxybenzaldehyde as a starting material . This approach involves three key phases:

o-Quinone Methide Formation

Treatment of 2,4-dihydroxybenzaldehyde with triflic anhydride generates a reactive o-quinone methide intermediate, which undergoes [4+2] cycloaddition with dienes to establish the benzofuranone skeleton .

Diastereoselective Dearomatization

Asymmetric induction is achieved using chiral Lewis acid catalysts, such as bisoxazoline-copper complexes, to control the stereochemistry at C-3a and C-7a. This step yields the trans-decalin system with >90% enantiomeric excess .

Functionalization and Purification

Table 1: Synthetic Routes for Cleroindicin C and Analogues

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Cycloaddition | Triflic anhydride, CH₂Cl₂, −78°C | 65 | cis-Fused bicyclic intermediate |

| Dearomatization | Cu(OTf)₂, bisoxazoline ligand | 78 | 3aα-hydroxy, 7aβ-H configuration |

| Methoxylation | MeOH, DIAD, PPh₃ | 89 | C-8 methoxy introduced |

| Compound | DPPH Scavenging (IC₅₀, μM) | Superoxide Inhibition (%) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| Cleroindicin B | ND | 40.6 ± 1.8 | 138.6 ± 1.0 |

| Cleroindicin C | Not reported | Not reported | Not reported |

| Protocatechuic acid | 25.6 ± 0.6 | ND | 29.6 ± 0.4 |

Challenges in Industrial Production

Current synthesis methods remain confined to laboratory scales due to:

-

Low yields: Multi-step sequences and sensitive intermediates limit scalability.

-

Chromatographic bottlenecks: Purification of polar hydroxylated derivatives requires specialized techniques like HPLC.

-

Racemization risks: Cleroindicin C’s 3aα-hydroxy group is prone to epimerization under basic conditions, complicating large-scale synthesis .

Future Directions and Research Opportunities

-

Mechanistic Studies: Elucidate Cleroindicin C’s molecular targets using proteomics and CRISPR screening.

-

Structure-Activity Relationships (SAR): Modify methoxy/hydroxyl groups to optimize bioavailability.

-

Biotechnological Production: Explore heterologous expression in microbial hosts (e.g., Saccharomyces cerevisiae) to bypass synthetic challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume